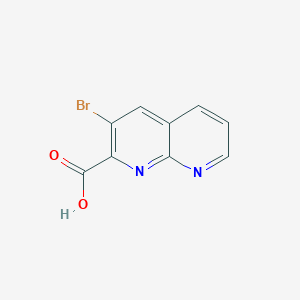
3-bromo-1,8-naphthyridine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1,8-naphthyridine-2-carboxylic Acid” is a chemical compound with the CAS Number: 893723-53-0 . It has a molecular weight of 253.05 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, has been a topic of interest in recent years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The IUPAC name of the compound is 3-bromo [1,8]naphthyridine-2-carboxylic acid . The InChI Code is 1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8 (5)12-7 (6)9 (13)14/h1-4H, (H,13,14) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-bromo-1,8-naphthyridine-2-carboxylic acid: has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with critical cellular pathways involved in cancer progression, making it a subject of interest in oncology research .
Anti-HIV Activity
The compound has demonstrated anti-human immunodeficiency virus (HIV) activity. Its unique chemical structure may interfere with viral replication or entry into host cells. Investigating its mode of action could lead to novel therapeutic strategies against HIV .
Antimicrobial Applications
Researchers have investigated the antimicrobial properties of 3-bromo-1,8-naphthyridine-2-carboxylic acid. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Further studies are needed to understand its specific targets and mechanisms .
Analgesic Potential
Preliminary studies suggest that this compound might possess analgesic properties. It could modulate pain pathways, making it relevant for pain management research. However, more detailed investigations are necessary to validate its efficacy .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory effects of 3-bromo-1,8-naphthyridine-2-carboxylic acid. Understanding its impact on inflammatory pathways could lead to therapeutic applications in conditions like arthritis or inflammatory bowel diseases .
Antioxidant Capacity
Antioxidants protect cells from oxidative damage caused by free radicals. Some studies suggest that this compound exhibits antioxidant activity. Investigating its ability to scavenge free radicals and protect cellular components could have implications for health and disease prevention .
Zukünftige Richtungen
The future directions for the study and application of 1,8-naphthyridines, including “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, are promising. They have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .
Wirkmechanismus
Target of Action
1,8-naphthyridines, a class of compounds to which it belongs, have been noted for their diverse biological activities
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The bromo and carboxylic acid groups in this compound could potentially influence its mode of action.
Biochemical Pathways
Given the biological activity of 1,8-naphthyridines, it is likely that this compound could affect multiple pathways .
Result of Action
1,8-naphthyridines have been noted for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-bromo-1,8-naphthyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPMMVMEAKHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1,8-naphthyridine-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)
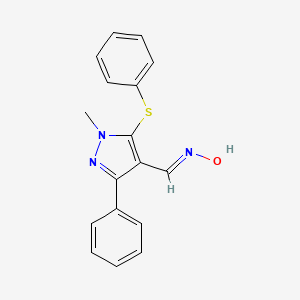
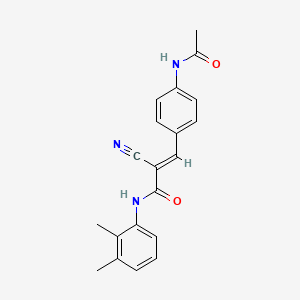

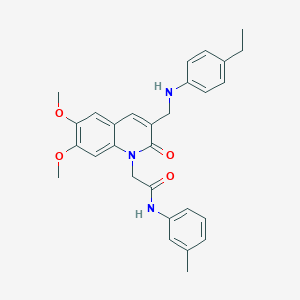

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)
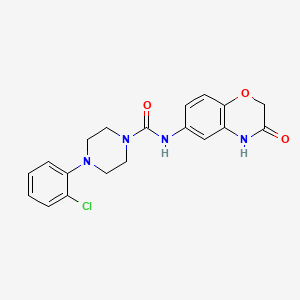
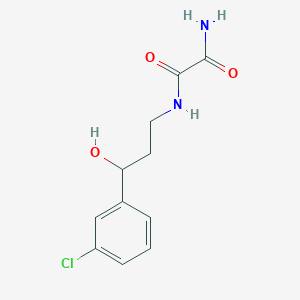
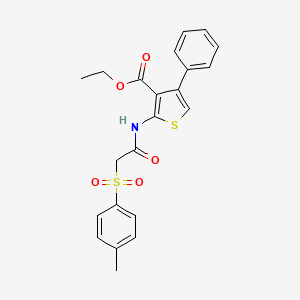

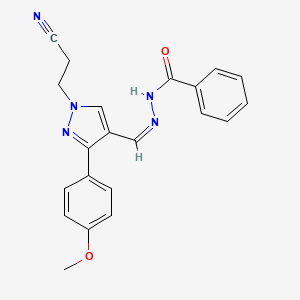
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)
